N-Allyl-4-bromobenzamide
Overview
Description
N-Allyl-4-bromobenzamide is a chemical compound with the molecular formula C10H10BrNO . It has a molecular weight of 240.1 . The IUPAC name for this compound is 4-bromo-N-prop-2-enylbenzamide .
Molecular Structure Analysis
The molecular structure of N-Allyl-4-bromobenzamide consists of an allyl group (prop-2-enyl) attached to the nitrogen atom of a benzamide group. The benzene ring in the benzamide group is substituted with a bromine atom at the 4th position .Physical And Chemical Properties Analysis
N-Allyl-4-bromobenzamide is a solid at room temperature . It has a molecular weight of 240.10 g/mol and a monoisotopic mass of 238.994568 Da . The compound has one hydrogen bond donor and one hydrogen bond acceptor . Its topological polar surface area is 29.1 Ų .Scientific Research Applications
Asymmetric Synthesis and Chemical Modification : N-Allyl-4-bromobenzamide derivatives have been used as substrates in asymmetric synthesis. For example, Trost, Dogra, and Franzini (2004) demonstrated their use in the microwave-assisted synthesis of 5H-alkyl-2-phenyl-oxazol-4-ones, which can be further modified via double-bond chemistry, leading to potential applications in creating alpha-hydroxyamides (Trost, Dogra, & Franzini, 2004).
Crystal Engineering and Halogen Interactions : The study of halogen interactions in crystals, particularly for materials design, has included N-Allyl-4-bromobenzamide derivatives. Tothadi, Joseph, and Desiraju (2013) explored this in their work on cocrystals of 4-bromobenzamide, which can lead to insights into crystal engineering and the design of new materials (Tothadi, Joseph, & Desiraju, 2013).
Catalysis and Cross-Coupling Reactions : N-Allyl-4-bromobenzamide derivatives are important in catalytic and cross-coupling reactions. For instance, Crawforth, Fairlamb, and Taylor (2004) demonstrated their role in Stille cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules (Crawforth, Fairlamb, & Taylor, 2004).
Antibacterial Activity : Some derivatives of N-Allyl-4-bromobenzamide show antibacterial activity. Il’in et al. (2011) synthesized chelate complexes with copper(II) sulfate that exhibited pronounced antibacterial properties (Il’in et al., 2011).
Medicinal Chemistry : In the field of medicinal chemistry, derivatives of N-Allyl-4-bromobenzamide have been explored for potential drug applications. Cheng De-ju (2015) synthesized a novel non-peptide CCR5 antagonist using N-allyl-4-bromobenzamide, showing bioactivity against certain receptors (Cheng De-ju, 2015).
properties
IUPAC Name |
4-bromo-N-prop-2-enylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHUAIMGZRBRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367551 | |
Record name | N-ALLYL-4-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4-bromobenzamide | |
CAS RN |
39887-27-9 | |
Record name | N-ALLYL-4-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.